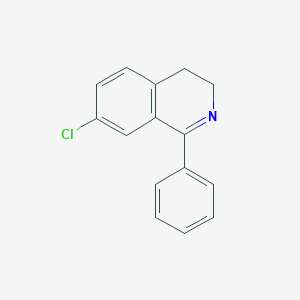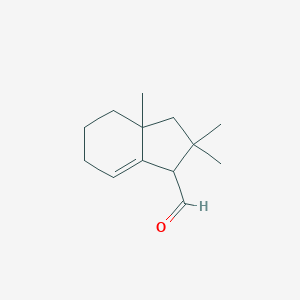![molecular formula C7H4N2O2 B025226 Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6](/img/structure/B25226.png)
Pyrido[2,3-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in various biological processes such as DNA replication, protein synthesis, and cell signaling pathways. Additionally, it may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Pyrido[2,3-d][1,3]oxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cancer cell growth. Additionally, it has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Pyrido[2,3-d][1,3]oxazin-4-one has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it can be synthesized using various methods, which have been optimized to produce high yields. However, the limitations of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of pyrido[2,3-d][1,3]oxazin-4-one. One direction is the development of novel synthetic methods to produce more potent derivatives of pyrido[2,3-d][1,3]oxazin-4-one. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, microbial infections, and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized using various methods, including the reaction of 2-aminopyridine and ethyl glyoxylate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. These methods have been optimized to produce high yields of pyrido[2,3-d][1,3]oxazin-4-one.
Aplicaciones Científicas De Investigación
Pyrido[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, pyrido[2,3-d][1,3]oxazin-4-one has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
109171-82-6 |
|---|---|
Nombre del producto |
Pyrido[2,3-d][1,3]oxazin-4-one |
Fórmula molecular |
C7H4N2O2 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H |
Clave InChI |
CJCQCWPVLWKLNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=COC2=O |
SMILES canónico |
C1=CC2=C(N=C1)N=COC2=O |
Sinónimos |
4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




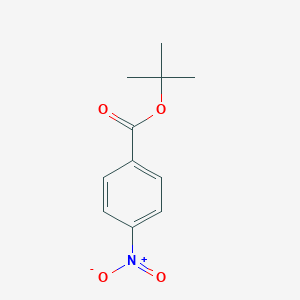

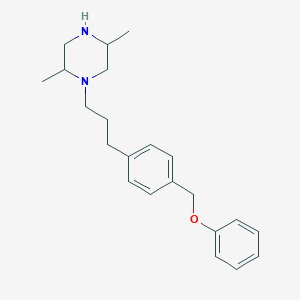
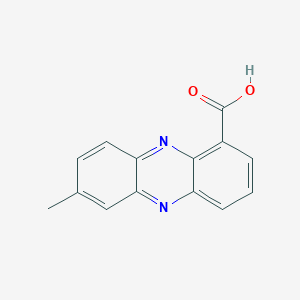

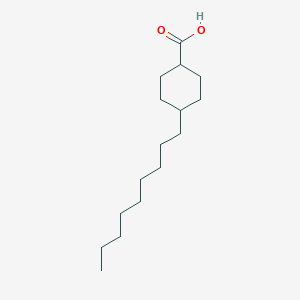
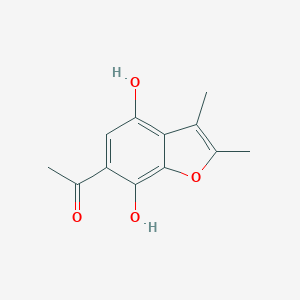


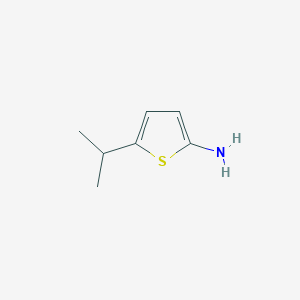
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
